molecular formula C14H10ClIN2O2 B284367 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide

4-chloro-N-((4-iodophenyl)carbamoyl)benzamide

Cat. No. B284367
M. Wt: 400.6 g/mol
InChI Key: JATNELXDFIFWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((4-iodophenyl)carbamoyl)benzamide is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used as a tool to investigate the mechanism of action of various biological processes. This compound has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide is not fully understood, but it is believed to act by binding to specific biomolecules and altering their function. It is known to bind to proteins such as histones, which are involved in the regulation of gene expression. It is also known to bind to DNA and RNA, which are involved in the storage and transmission of genetic information.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide have been extensively studied. It is known to alter the function of various biomolecules, including proteins, DNA, and RNA. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.

Advantages and Limitations for Lab Experiments

The compound 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. However, it also has some limitations. It may not be suitable for certain experiments due to its specific binding properties. It may also have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to use it as a tool to study the structure and function of various biomolecules, such as proteins and nucleic acids. Additionally, it could be used to investigate the role of epigenetic modifications in various biological processes. Finally, it could be used to develop new methods for the diagnosis and treatment of diseases.

Synthesis Methods

4-chloro-N-((4-iodophenyl)carbamoyl)benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-iodoaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

Scientific Research Applications

The compound 4-chloro-N-((4-iodophenyl)carbamoyl)benzamide has various applications in scientific research. It is commonly used as a probe to investigate the mechanism of action of various biological processes. For example, it has been used to study the binding of proteins to DNA and RNA, the regulation of gene expression, and the activation of enzymes. It is also used as a tool to investigate the structure and function of various biomolecules.

properties

Molecular Formula

C14H10ClIN2O2

Molecular Weight

400.6 g/mol

IUPAC Name

4-chloro-N-[(4-iodophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H10ClIN2O2/c15-10-3-1-9(2-4-10)13(19)18-14(20)17-12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,20)

InChI Key

JATNELXDFIFWCA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=C(C=C2)I)Cl

Origin of Product

United States

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